molecular formula C19H22O9 B12841151 (4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate

(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate

Cat. No.: B12841151
M. Wt: 394.4 g/mol
InChI Key: MMMFFJBLSNOZRA-XGUBDDBMSA-N
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Description

(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate is a complex organic compound characterized by its unique hexahydropyrano structure fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydropyrano ring through a cyclization reaction. Subsequent steps involve the introduction of the phenyl group and the dioxine ring, followed by acetylation to form the triacetate ester. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process. These methods help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds.

Scientific Research Applications

(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Carbon-14 containing low molecular weight organic compounds

Uniqueness

(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate is unique due to its specific structural features and the resulting chemical properties. Its hexahydropyrano and dioxine rings confer distinct reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C19H22O9

Molecular Weight

394.4 g/mol

IUPAC Name

[(4aR,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19?/m1/s1

InChI Key

MMMFFJBLSNOZRA-XGUBDDBMSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC([C@@H]1OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C

Origin of Product

United States

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